Methyl 3-acetoxy-4-methylbenzoate
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Overview
Description
Methyl 3-acetoxy-4-methylbenzoate: is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and is characterized by the presence of both an acetoxy group and a methyl group on the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method involves the esterification of 3-acetoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 4-methylbenzoic acid with acetyl chloride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems are often employed to enhance efficiency and reduce by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed:
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Methyl 3-acetoxy-4-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis pathways. Biology: The compound is utilized in biological studies to investigate enzyme inhibition and metabolic pathways. Medicine: Industry: The compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-acetoxy-4-methylbenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-methoxy-4-acetoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
Methyl 4-methylbenzoate: A simpler derivative with only a methyl group on the benzene ring.
Methyl 3-acetoxybenzoate: Lacks the methyl group present in Methyl 3-acetoxy-4-methylbenzoate.
Uniqueness: this compound is unique due to the presence of both an acetoxy and a methyl group on the benzene ring, which influences its reactivity and applications compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 3-acetyloxy-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)6-10(7)15-8(2)12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLLIJTILZCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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